Tepraloxydim

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

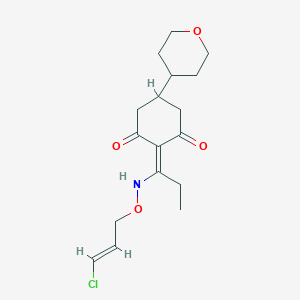

Tepraloxydim is a selective herbicide belonging to the cyclohexanedione oxime class. It is primarily used for post-emergence control of grass weeds in various broad-leaved crops such as canola, chickpeas, faba beans, field peas, lentils, lupins, subclover, and vetch . This compound inhibits the enzyme acetyl-CoA carboxylase, which is crucial for fatty acid synthesis in plants .

準備方法

Tepraloxydim is synthesized through a series of chemical reactions involving cyclohexanedione derivatives. The synthetic route typically involves the reaction of cyclohexanedione with various reagents to form the oxime derivative, followed by further modifications to introduce the necessary functional groups . Industrial production methods often involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity .

化学反応の分析

Tepraloxydim undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various metabolites, including oxazole and imine derivatives.

Substitution: Substitution reactions can introduce different substituents into the cyclohexanedione ring, affecting the compound’s properties.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions are typically the oxidized or reduced derivatives of this compound .

科学的研究の応用

Agricultural Applications

Tepraloxydim is utilized extensively in agriculture, particularly in the following crops:

- Chickpeas

- Field Peas

- Lentils

- Faba Beans

- Lupins

- Canola

- Subclover

Efficacy Against Grass Weeds

This compound is effective against both annual and perennial grasses, making it a valuable tool for farmers. The herbicide works by inhibiting the enzyme acetyl-CoA carboxylase (ACCase), crucial for fatty acid synthesis in plants, which leads to plant death .

Data Table: Efficacy of this compound on Various Grass Weeds

| Weed Species | Control Efficacy (%) | Application Rate (g/ha) |

|---|---|---|

| Avena fatua (Wild Oat) | 90 | 100 |

| Lolium rigidum (Annual Ryegrass) | 85 | 200 |

| Echinochloa crus-galli (Barnyard Grass) | 95 | 150 |

Environmental Impact Studies

Research has been conducted to assess the environmental impact of this compound, particularly its effects on non-target organisms and aquatic ecosystems.

Aquatic Toxicity

Studies have shown that this compound has low toxicity to aquatic organisms, which is critical for its use in agricultural practices near water bodies. The Environmental Protection Agency (EPA) has established guidelines for its safe application to minimize ecological risks .

Data Table: Aquatic Toxicity Levels of this compound

| Organism Type | LC50 (mg/L) | NOEC (mg/L) |

|---|---|---|

| Fish (e.g., Rainbow Trout) | >1000 | 100 |

| Daphnia magna | >500 | 50 |

| Algae (e.g., Selenastrum capricornutum) | >1000 | 100 |

Soil Residue Studies

Soil residue studies indicate that this compound degrades relatively quickly under aerobic conditions, reducing the risk of long-term soil contamination. The half-life in soil typically ranges from 7 to 14 days depending on environmental conditions .

Field Trials

Field trials conducted in Australia demonstrated that this compound effectively controlled grass weeds without adversely affecting crop yield or quality. In a study involving chickpeas, the application resulted in a significant reduction in weed biomass and improved crop health .

Toxicological Assessments

Toxicological assessments have shown that this compound has a high safety margin for humans and animals when used according to label directions. Acute toxicity studies indicated an oral LD50 greater than 5000 mg/kg in rats, suggesting low acute toxicity .

Long-term Effects on Non-target Species

Research published by the EPA highlighted that chronic exposure to this compound could lead to reproductive and developmental effects in certain non-target species, necessitating careful monitoring and management practices during application periods .

作用機序

Tepraloxydim exerts its herbicidal effects by inhibiting the enzyme acetyl-CoA carboxylase (ACCase), which is essential for fatty acid synthesis in plants . The inhibition occurs at the carboxyltransferase domain of the enzyme, where this compound binds and prevents the enzyme from catalyzing the carboxylation of acetyl-CoA to malonyl-CoA . This disruption in fatty acid synthesis leads to the death of the targeted grass weeds .

類似化合物との比較

Tepraloxydim is part of the cyclohexanedione oxime class of herbicides, which also includes compounds like sethoxydim, clethodim, and tralkoxydim . Compared to these similar compounds, this compound has unique binding interactions with the ACCase enzyme, which may contribute to its distinct herbicidal activity and resistance profile . The structural differences between this compound and other cyclohexanedione oxime herbicides also influence their environmental behavior and persistence .

特性

CAS番号 |

149979-41-9 |

|---|---|

分子式 |

C17H24ClNO4 |

分子量 |

341.8 g/mol |

IUPAC名 |

2-[(Z)-N-[(E)-3-chloroprop-2-enoxy]-C-ethylcarbonimidoyl]-3-hydroxy-5-(oxan-4-yl)cyclohex-2-en-1-one |

InChI |

InChI=1S/C17H24ClNO4/c1-2-14(19-23-7-3-6-18)17-15(20)10-13(11-16(17)21)12-4-8-22-9-5-12/h3,6,12-13,20H,2,4-5,7-11H2,1H3/b6-3+,19-14- |

InChIキー |

IOYNQIMAUDJVEI-KUNSGPAMSA-N |

SMILES |

CCC(=NOCC=CCl)C1=C(CC(CC1=O)C2CCOCC2)O |

異性体SMILES |

CC/C(=N/OC/C=C/Cl)/C1=C(CC(CC1=O)C2CCOCC2)O |

正規SMILES |

CCC(=NOCC=CCl)C1=C(CC(CC1=O)C2CCOCC2)O |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。